molecular formula C3HClN2O2S B13023683 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid

Cat. No.: B13023683
M. Wt: 164.57 g/mol
InChI Key: VZSQONFSPINVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid: is a heterocyclic compound containing a thiadiazole ring with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions, followed by oxidation to form the thiadiazole ring . Another method involves the reaction of hydrazonoyl halides with thiocyanates .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Thiadiazoles: Formed by substitution reactions.

    Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.

    Esters and Amides: Formed by condensation reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-1,2,4-thiadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSQONFSPINVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.